GyrB Binding Affinity: Dihydronovobiocin Exhibits Distinct IC50 and Kd Values Versus Novobiocin and Cyclothialidine Analogs
In a standardized scintillation proximity assay (SPA) utilizing a biotinylated 43-kDa GyrB fragment, dihydronovobiocin demonstrated an equilibrium dissociation constant (Kd) of 8.10 nM [1]. Direct displacement studies revealed IC50 values of 42 nM for novobiocin, 64 nM for dihydronovobiocin, and 11 nM for the cyclothialidine analog GR122222X [1]. These data establish dihydronovobiocin as a moderately potent GyrB binder with approximately 1.5-fold lower affinity than novobiocin in this assay system, a critical distinction for interpreting competitive binding experiments and selecting appropriate comparator compounds.
| Evidence Dimension | DNA Gyrase B subunit binding affinity |
|---|---|
| Target Compound Data | IC50 = 64 nM; Kd = 8.10 nM |
| Comparator Or Baseline | Novobiocin: IC50 = 42 nM; GR122222X: IC50 = 11 nM |
| Quantified Difference | Dihydronovobiocin IC50 is 1.52-fold higher (weaker) than novobiocin; 5.8-fold higher (weaker) than GR122222X |
| Conditions | SPA with biotin-GyrB43 (10 nM), [3H]dihydronovobiocin (20 nM), streptavidin-coated SPA beads |
Why This Matters
The quantitative affinity difference informs gyrase inhibition assay design and ensures appropriate selection of dihydronovobiocin as a reference ligand in competitive displacement studies.
- [1] Gevi M, Domenici E. (2002) A scintillation proximity assay amenable for screening and characterization of DNA gyrase B subunit inhibitors. Anal Biochem. 300(1):34-9. View Source
